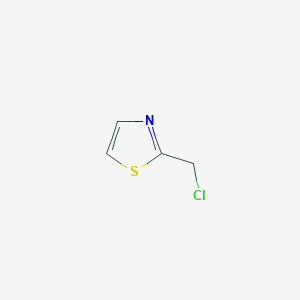

2-(Chloromethyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAKAIBZKYHXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555742 | |

| Record name | 2-(Chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3364-78-1 | |

| Record name | 2-(Chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Aromaticity and Reactivity of the 2-(Chloromethyl)thiazole Ring

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole moieties are found in a wide array of FDA-approved drugs, from the essential vitamin B1 (thiamine) to potent anti-cancer agents like Dasatinib and anti-inflammatory drugs such as Meloxicam.[2][3] The ring's versatility stems from its aromatic nature and multiple reactive positions, which allow for extensive chemical modification to fine-tune pharmacological activity.[4][5]

Among the vast library of thiazole derivatives, 2-chloro-5-(chloromethyl)thiazole stands out as a particularly valuable and versatile building block.[6] This compound possesses two distinct and highly reactive sites: the chloromethyl group at the C5 position and the chloro-substituted C2 position. This dual reactivity makes it a critical intermediate for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[7][8] This guide provides an in-depth analysis of the underlying principles governing the aromaticity and reactivity of this scaffold, offering field-proven insights into its synthetic manipulation for drug development.

Section 1: The Electronic Landscape of the Thiazole Ring

To understand the reactivity of 2-(chloromethyl)thiazole, one must first appreciate the electronic structure of the parent thiazole ring.

Aromaticity and π-Electron Delocalization

Thiazoles are planar, aromatic heterocycles.[9] The aromaticity arises from a cyclic array of p-orbitals containing 6 π-electrons, satisfying Hückel's rule (4n+2 π electrons). The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the delocalization.[4][10] This aromatic character confers significant thermodynamic stability and is evidenced by spectroscopic data; for instance, the ring protons of thiazole exhibit ¹H NMR chemical shifts between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current characteristic of aromatic systems.[9]

Intrinsic Electron Distribution and Reactivity Sites

The presence of two different heteroatoms (nitrogen and sulfur) creates a distinct and non-uniform distribution of electron density within the ring, which dictates its reactivity.[11]

-

C2 Position: The C2 carbon is positioned between the electronegative nitrogen and sulfur atoms. This makes it the most electron-deficient position in the ring and highly susceptible to nucleophilic attack or deprotonation by strong bases.[12]

-

C4 Position: The C4 carbon is adjacent to the sulfur atom and is relatively electron-neutral.

-

C5 Position: The C5 carbon is adjacent to the nitrogen atom and is the most electron-rich carbon in the ring, making it the preferred site for electrophilic substitution.[12]

This intrinsic electronic bias is fundamental to predicting how the thiazole core will behave in a chemical reaction.

Section 2: 2-Chloro-5-(chloromethyl)thiazole: A Duality of Reactive Centers

The title compound presents two primary sites for chemical transformation: the exocyclic chloromethyl group and the endocyclic C2-chloro substituent. The strategic exploitation of these sites is key to its utility.

The Highly Labile Chloromethyl Group at C5

The -CH₂Cl group at the C5 position is analogous to a benzylic or allylic halide and is exceptionally reactive towards nucleophiles. This heightened reactivity is the primary reason for the molecule's widespread use as a synthetic intermediate.

Causality of Reactivity: The lability of the chlorine atom is due to the ability of the thiazole ring to stabilize the transition state of a nucleophilic substitution reaction. In an Sₙ1-type mechanism, the resulting carbocation is resonance-stabilized by the adjacent aromatic ring. In an Sₙ2-type mechanism, the electron-rich ring helps to stabilize the electron-deficient transition state. This allows for facile displacement of the chloride by a wide range of nucleophiles (amines, thiols, alkoxides, carbanions), providing a direct and efficient route to introduce diverse functional groups and build molecular complexity.[13]

The C2-Chloro Substituent: A Gateway for Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is attached directly to the aromatic ring. While less reactive than the chloromethyl group, it is significantly activated towards nucleophilic aromatic substitution (SₙAr).

Causality of Reactivity: As previously discussed, the C2 position is the most electron-deficient carbon in the thiazole ring.[12] The strong electron-withdrawing effect of the ring nitrogen atom facilitates the initial attack of a nucleophile at this position, forming a stabilized anionic intermediate (a Meisenheimer-like complex).[14] The subsequent departure of the chloride ion restores the aromaticity of the ring. This pathway allows for the introduction of nucleophiles directly onto the thiazole core, a reaction that is often difficult to achieve on less activated aromatic systems.[15][16]

The following diagram illustrates the primary reactive pathways available for this scaffold.

Caption: Dual reactivity pathways of 2-chloro-5-(chloromethyl)thiazole.

Section 3: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

Several synthetic routes to 2-chloro-5-(chloromethyl)thiazole have been developed, often tailored for industrial-scale production. A prominent and efficient method involves the chlorination of an isothiocyanate precursor derived from 1,3-dichloropropene.[13]

Rationale for Method Selection: This pathway is advantageous as it utilizes readily available and cost-effective starting materials. The sequence of a[2][2]-sigmatropic rearrangement followed by a chlorination/cyclization cascade is a robust and well-established transformation.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-chloro-5-(chloromethyl)thiazole.

Experimental Protocol: Synthesis from 1,3-Dichloropropene

The following protocol is a representative procedure based on methodologies described in the literature.[13]

Step 1: Synthesis of 3-Chloro-1-propenylisothiocyanate

-

To a stirred solution of sodium thiocyanate in a suitable solvent (e.g., acetone or DMF), add 1,3-dichloropropene (mixture of isomers) dropwise at room temperature.

-

Maintain stirring for 12-24 hours to ensure complete substitution. Monitor reaction progress by TLC or GC.

-

Filter the resulting sodium chloride precipitate and concentrate the filtrate under reduced pressure to yield crude 3-chloro-2-propenylthiocyanate.

-

Heat the crude thiocyanate intermediate. It will undergo a thermal[2][2]-sigmatropic rearrangement to form the more stable 3-chloro-1-propenylisothiocyanate. This isomerization is often performed neat or in a high-boiling solvent.

Step 2: Chlorination and Cyclization to 2-Chloro-5-(chloromethyl)thiazole

-

Dissolve the 3-chloro-1-propenylisothiocyanate intermediate from Step 1 in an inert solvent such as chloroform or dichloromethane.[8]

-

Cool the solution in an ice bath (0-5 °C).

-

Bubble chlorine gas (Cl₂) through the solution at a controlled rate.[8] This step is highly exothermic and requires careful temperature management. The reaction involves both chlorination of the double bond and subsequent cyclization to form the thiazole ring.

-

Monitor the reaction by GC until the starting material is consumed.

-

Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

-

Wash the organic phase with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-(chloromethyl)thiazole.[8]

Section 4: Applications in Drug Development and Agrochemicals

The synthetic utility of 2-chloro-5-(chloromethyl)thiazole is best demonstrated by its application as a key intermediate in the production of several high-value commercial products. The primary reaction exploited is the nucleophilic displacement of the highly reactive chloromethyl group.

| Product Name | Class | Synthetic Relevance |

| Ritonavir | Antiretroviral (HIV Protease Inhibitor) | Used as a key building block to construct the complex side chain of the drug.[17] |

| Thiamethoxam | Neonicotinoid Insecticide | The thiazole moiety is a core component of the pharmacophore, synthesized via this intermediate.[8] |

| Clothianidin | Neonicotinoid Insecticide | Serves as the foundational scaffold onto which the rest of the molecule is built.[8] |

Table 1: Commercially significant products derived from 2-chloro-5-(chloromethyl)thiazole.

Section 5: Experimental Protocol - Nucleophilic Substitution

This protocol provides a general, self-validating methodology for the reaction of 2-chloro-5-(chloromethyl)thiazole with a generic amine nucleophile, a common transformation in drug discovery.

Objective: To synthesize a 5-(aminomethyl)-2-chlorothiazole derivative.

Materials:

-

2-Chloro-5-(chloromethyl)thiazole (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF, or DMF)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the amine nucleophile and the base in the chosen anhydrous solvent.

-

Stir the solution and cool to 0 °C using an ice bath.

-

Prepare a separate solution of 2-chloro-5-(chloromethyl)thiazole in the same anhydrous solvent.

-

Add the 2-chloro-5-(chloromethyl)thiazole solution dropwise to the stirred amine solution over 15-30 minutes. Causality: The slow addition and low temperature help to control the exothermicity of the reaction and minimize the formation of potential dimeric side products.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting thiazole and the appearance of a new, typically more polar, product spot.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous sodium bicarbonate solution to remove the amine hydrochloride salt.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-(aminomethyl)-2-chlorothiazole.

Section 6: Safety and Handling

2-Chloro-5-(chloromethyl)thiazole is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[18]

-

Corrosivity: It causes severe skin burns and eye damage.[18][19]

-

Sensitization: May cause an allergic skin reaction.[19]

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[8][20]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[21]

Conclusion

The this compound ring is a powerful synthon in modern organic chemistry, owing its utility to a unique combination of properties. Its core aromaticity provides a stable scaffold, while the specific electronic distribution within the thiazole ring activates two distinct positions for chemical modification. The exceptional lability of the C5-chloromethyl group allows for straightforward nucleophilic substitutions, making it an ideal handle for introducing molecular diversity. Concurrently, the activated C2-chloro position offers a secondary site for more advanced modifications via SₙAr chemistry. A thorough understanding of this structure-reactivity relationship is paramount for researchers and drug development professionals aiming to leverage this versatile building block for the efficient and strategic synthesis of novel bioactive molecules.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

Thiazole - Wikipedia. Wikipedia. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

-

The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

2-Chloro-5-(chloromethyl)thiazole. Quinoline. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

synthesis of thiazoles. YouTube. [Link]

-

Aromatic rings. Student Doctor Network Forums. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]

-

Thiazole based compounds: Significance and symbolism. Consensus. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [Link]

-

Thiazole | Aromatic, Heterocyclic, Ring. Britannica. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. ResearchGate. [Link]

-

2-chloro-5-(chloromethyl)-thiazole hydrochloride. Quinoline. [Link]

-

Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. [Link]

-

What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?. FINATEXO. [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

2-Chloro-5-(chloromethyl)thiazole. Pharmaffiliates. [Link]

-

MSDS of 2-Chloro-5-(chloromethyl)thiazole. ChemSrc. [Link]

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. ResearchGate. [Link]

- Method for preparing 2-chlorine-5 chloromethyl thiazole.

-

2-Chloro-5-chloromethylthiazole | C4H3Cl2NS. PubChem. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

Sources

- 1. Thiazole based compounds: Significance and symbolism [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? [jindunchemical.com]

- 7. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 8. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. forums.studentdoctor.net [forums.studentdoctor.net]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. aksci.com [aksci.com]

- 21. capotchem.cn [capotchem.cn]

Spectroscopic Analysis of 2-(Chloromethyl)thiazole: A Technical Guide for Researchers

Abstract

2-(Chloromethyl)thiazole is a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical agents and agrochemicals.[1][2] Its precise structural elucidation and purity assessment are paramount for ensuring the efficacy and safety of the final products. This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Written from the perspective of a seasoned application scientist, this document delves into the practical aspects of sample preparation, data acquisition, and spectral interpretation, offering field-proven insights to researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of this compound and the Role of Spectroscopy

The thiazole ring is a core structural motif in a wide array of biologically active compounds, including vitamin B1.[3] The introduction of a chloromethyl group at the 2-position provides a reactive handle for further chemical transformations, making this compound a valuable intermediate in organic synthesis.[1][4] Given its role as a precursor to active pharmaceutical ingredients (APIs), stringent quality control is essential.

Spectroscopic techniques, particularly NMR and IR, are indispensable tools for the structural confirmation and purity evaluation of this compound. NMR spectroscopy provides detailed information about the molecular framework by probing the magnetic environments of atomic nuclei, while IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5][6][7] A synergistic application of these techniques allows for an unambiguous characterization of the molecule.

This guide will provide a comprehensive walkthrough of the NMR and IR analysis of this compound, emphasizing the "why" behind experimental choices to empower researchers with a deeper understanding of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular connectivity can be assembled.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[9][10]

-

Gently agitate the tube to ensure complete dissolution of the sample. The use of a vortex mixer can be beneficial.

-

If an internal standard is required for quantitative analysis, tetramethylsilane (TMS) is the conventional choice, with its signal defined as 0.00 ppm. However, modern spectrometers can lock onto the deuterium signal of the solvent, often making an internal standard unnecessary for routine characterization.[8]

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is typically required. Proton decoupling is employed to simplify the spectrum to a series of singlets, with each unique carbon atom producing a single peak.

-

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum of this compound is relatively simple and provides key structural information.

-

Thiazole Ring Proton (H-4): A singlet is observed around δ 7.3 ppm .[4][11] The downfield chemical shift is indicative of a proton attached to an aromatic, electron-deficient ring system. The singlet multiplicity arises from the absence of adjacent protons to couple with.

-

Chloromethyl Protons (-CH₂Cl): A singlet appears at approximately δ 4.6 ppm .[4][11] The chemical shift is influenced by the electronegative chlorine atom, which deshields the protons. This signal integrates to two protons, confirming the presence of the CH₂ group.

¹³C NMR Spectral Interpretation: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

-

Thiazole Ring Carbons:

-

C-2: This carbon, bonded to both nitrogen and sulfur and the chloromethyl group, is the most deshielded, with its signal appearing around δ 152.6 ppm .[4][11]

-

C-4: The carbon bearing the single proton (H-4) resonates at approximately δ 140.2 ppm .[4][11]

-

C-5: The carbon attached to the chloromethyl group is found at around δ 137.5 ppm .[4][11]

-

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is observed in the aliphatic region, typically around δ 37.1 ppm .[4][11]

Table 1: Summary of NMR Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| H-4 | ~7.3 | Singlet | 1H | ~140.2 |

| -CH₂Cl | ~4.6 | Singlet | 2H | ~37.1 |

| C-2 | - | - | - | ~152.6 |

| C-5 | - | - | - | ~137.5 |

Diagram 1: Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational modes of functional groups. For a molecule to be IR active, its vibration must result in a change in the net molecular dipole moment.[7][12]

Experimental Protocol: A Straightforward Approach

The acquisition of an IR spectrum is generally simpler than for NMR.

Step-by-Step Methodology:

-

Sample Preparation:

-

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared. A few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk.

-

For a liquid sample or a solution, a thin film can be cast between two salt (e.g., NaCl or KBr) plates.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.

-

The sample is then placed in the instrument, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

IR Spectral Interpretation: The Vibrational Signature

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the thiazole ring and the chloromethyl group.

-

C-H Stretching (Aromatic): A weak to medium band is expected above 3000 cm⁻¹, typically in the range of 3100-3180 cm⁻¹ , corresponding to the stretching vibration of the C-H bond on the thiazole ring.[13]

-

C=N and C=C Stretching (Thiazole Ring): The aromatic ring stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. A characteristic C=N stretching vibration for thiazoles often appears around 1620 cm⁻¹ .[14]

-

C-H Bending (Aliphatic): The scissoring vibration of the -CH₂- group in the chloromethyl moiety is expected around 1400-1450 cm⁻¹ .

-

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the fingerprint region, usually between 800-600 cm⁻¹ .[7][15] This band can be a useful diagnostic for the presence of the chloromethyl group.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3180 | Weak to Medium |

| C=N Stretch (Thiazole) | ~1620 | Medium |

| C=C Stretch (Thiazole) | 1550 - 1400 | Medium to Strong |

| Aliphatic C-H Bend (-CH₂-) | 1450 - 1400 | Medium |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Diagram 2: Key Vibrational Modes in this compound

Caption: Diagram illustrating the key IR vibrational modes for the thiazole ring and the chloromethyl group.

Conclusion: A Synergistic Approach to Structural Verification

The combined application of NMR and IR spectroscopy provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the molecular connectivity and the electronic environment of each atom, while IR spectroscopy confirms the presence of the key functional groups. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and manufacturing processes. The self-validating nature of these well-established techniques, when performed with care and a thorough understanding of the underlying principles, forms the bedrock of chemical analysis in the pharmaceutical and chemical industries.

References

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.). Retrieved from [Link]

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed. (2025). Chemistry. Retrieved from [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.). Retrieved from [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy and Modes of Vibrations - The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Retrieved from [Link]

-

1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Process for the preparation of 2-chloro-5-chloromethylthiazole - Justia Patents. (n.d.). Retrieved from [Link]

- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (n.d.).

-

Vibrational Spectroscopy 2. (n.d.). Retrieved from [Link]

-

Normal modes. (n.d.). Retrieved from [Link]

-

Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). Retrieved from [Link]

-

(PDF) 2-Chloro-5-chloromethyl-1,3-thiazole - ResearchGate. (n.d.). Retrieved from [Link]

-

Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (2012). Retrieved from [Link]

-

CAS No : 105827-91-6 | Product Name : 2-Chloro-5-(chloromethyl)thiazole | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - NIH. (n.d.). Retrieved from [Link]

-

Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

-

2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]

-

Notes on NMR Solvents. (n.d.). Retrieved from [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... - ResearchGate. (n.d.). Retrieved from [Link]

-

Thiazole - Wikipedia. (n.d.). Retrieved from [Link]

-

Vibrational spectroscopy of linear molecules - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. chem.washington.edu [chem.washington.edu]

- 10. epfl.ch [epfl.ch]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Vibrational spectroscopy of linear molecules - Wikipedia [en.wikipedia.org]

- 13. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin | MDPI [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. physics.dcu.ie [physics.dcu.ie]

The Thiazole Ring: A Technical Guide to its Foundational Synthesis and Historical Significance

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal and materials chemistry. Its prevalence in natural products, most notably Vitamin B1 (Thiamine), and its integration into a vast array of synthetic pharmaceuticals underscore its profound importance. This guide provides an in-depth technical exploration of the thiazole motif, designed for researchers, chemists, and drug development professionals. We will traverse the historical landscape of its discovery, delve into the mechanistic intricacies of its most foundational synthesis—the Hantzsch Thiazole Synthesis—and provide validated, field-proven experimental protocols. By explaining the causality behind experimental choices, this document serves not only as a procedural manual but as a guide to the chemical intuition required for heterocyclic chemistry.

A Historical Perspective: The Genesis of Thiazole Chemistry

The story of the thiazole ring is intrinsically linked to the quest to understand and cure the devastating nutritional disease beriberi. For centuries, beriberi plagued populations reliant on polished white rice. In the 1880s, systematic studies began to unravel its dietary origins[1]. The breakthrough came when researchers like Christiaan Eijkman observed that chickens fed polished rice developed paralysis, which could be reversed by feeding them unpolished rice bran[2]. This pointed to a vital, unknown substance in the bran.

This substance, Thiamine (Vitamin B1), was finally isolated in 1926 by Barend Jansen and Willem Donath, and its complete structure, featuring a pyrimidine ring linked to a thiazole ring, was elucidated and synthesized by Robert R. Williams in 1936[1][2][3]. The discovery that a thiazole moiety was a key component of this essential vitamin ignited significant interest in this heterocyclic system.

Contemporaneously, in the world of synthetic organic chemistry, the German chemist Arthur Rudolf Hantzsch was pioneering the synthesis of heterocyclic compounds[4][5]. In 1887, building on his earlier success with pyridine synthesis, Hantzsch and his student J. H. Weber reported a remarkably direct method for constructing the thiazole ring itself[5]. This reaction, the condensation of an α-haloketone with a thioamide, became known as the Hantzsch Thiazole Synthesis and remains the most fundamental and widely used method for preparing these crucial heterocycles to this day[6].

The Chemical Blueprint: Understanding the Hantzsch Synthesis

The enduring power of the Hantzsch synthesis lies in its reliability, high yields, and the use of readily available starting materials. It is a classic condensation reaction that joins two key fragments to form the C2-N3-C4 and C5-S1 bonds of the thiazole ring.

-

The α-Halocarbonyl: This component provides the C4 and C5 atoms. The carbonyl group activates the adjacent α-carbon, making it highly susceptible to nucleophilic attack, while the halogen serves as an excellent leaving group.

-

The Thioamide/Thiourea: This component provides the S1, C2, and N3 atoms. The sulfur atom in a thioamide is significantly more nucleophilic than the oxygen in an amide, a crucial factor for the initial step of the reaction.

The overall transformation is a cyclocondensation, resulting in the formation of the aromatic thiazole ring and the elimination of water and a hydrogen halide.

Mechanistic Deep Dive: The Causality Behind the Reaction

Understanding the step-by-step mechanism is paramount for troubleshooting, optimization, and adapting the reaction to new substrates. The process is a logical sequence of fundamental organic reactions.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

-

Nucleophilic Attack (Sₙ2): The reaction initiates with the lone pair of the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the halide ion[7].

-

Causality Insight: The choice of halogen is critical. Reactivity follows the trend of leaving group ability: I > Br > Cl > F.[1] For this reason, α-bromoketones are most commonly employed as they offer a good balance of reactivity and stability for handling, whereas α-chloroketones can be sluggish and α-iodoketones may be less stable.

-

-

Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen of the resulting intermediate acts as a nucleophile, attacking the carbonyl carbon. This intramolecular cyclization forms the five-membered ring, generating a key tetrahedral intermediate known as a 4-hydroxythiazoline[3].

-

Causality Insight: This step is often facilitated by a polar protic solvent, such as ethanol or methanol. These solvents can hydrogen-bond with the carbonyl oxygen, further polarizing the C=O bond and making the carbon even more electrophilic and susceptible to attack by the nitrogen.

-

-

Dehydration and Aromatization: The hydroxythiazoline intermediate is not the final product. Under the typically heated reaction conditions, it readily undergoes acid-catalyzed dehydration. Elimination of a water molecule introduces a double bond into the ring, and subsequent tautomerization (or proton loss) leads to the formation of the thermodynamically stable, aromatic thiazole ring[7].

-

Causality Insight: The formation of the aromatic ring is the primary thermodynamic driving force for the reaction, ensuring high yields of the final product.

-

A Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol, adapted from established and reliable procedures, describes the synthesis of a common thiazole derivative and serves as a self-validating system for researchers.[7][8]

Diagram: Experimental Workflow

Caption: Step-by-step workflow for a typical Hantzsch synthesis.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g | Lachrymator, handle in a fume hood. |

| Thiourea | 76.12 | 7.5 | 0.571 g | Toxic. |

| Methanol (MeOH) | 32.04 | - | 5 mL | Anhydrous is preferred but not essential. |

| 5% Sodium Carbonate (aq) | 105.99 | - | 20 mL | Prepared by dissolving ~1g Na₂CO₃ in 20mL H₂O. |

Step-by-Step Methodology

-

Reaction Setup: To a 20 mL scintillation vial or a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (0.995 g, 5.0 mmol) followed by thiourea (0.571 g, 7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) to the vial to dissolve/suspend the reactants.

-

Reflux: Place the vial on a hot plate set to a gentle heat (a temperature setting of ~100°C is appropriate for a standard hotplate to bring methanol to reflux) or attach a reflux condenser to the flask and heat in a heating mantle. Stir the mixture and maintain a gentle reflux for 30 minutes. The solution will typically turn yellow.

-

Cooling and Precipitation: Remove the reaction from the heat source and allow it to cool to room temperature. In a separate 100 mL beaker, prepare the 5% sodium carbonate solution (20 mL).

-

Workup: Pour the cooled methanolic reaction mixture into the beaker containing the sodium carbonate solution. Swirl to mix. A pale yellow or off-white precipitate should form immediately.

-

Causality Insight: The product, 2-amino-4-phenylthiazole, is basic at the amino group and the ring nitrogen. In the reaction, it forms a hydrobromide salt with the HBr byproduct, which is soluble in methanol. The sodium carbonate is a weak base used to neutralize this salt. The resulting neutral thiazole is significantly less soluble in the aqueous methanol mixture, causing it to precipitate, which provides a simple and effective method of initial purification.

-

-

Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water. Filter the mixture, collecting the solid product.

-

Washing and Drying: Wash the filter cake with two small portions of cold deionized water (2 x 10 mL) to remove any inorganic salts and residual methanol.

-

Drying: Transfer the solid product to a tared watch glass and allow it to air dry completely. For faster drying, a vacuum oven at low heat can be used.

-

Characterization: Once dry, determine the final mass and calculate the percent yield. The expected product is a white to pale yellow solid with a melting point of 134-136°C[2]. Characterize further using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Beyond Hantzsch: Other Foundational Syntheses

While the Hantzsch synthesis is the workhorse of thiazole chemistry, other classical methods are important to recognize for their unique ability to generate different substitution patterns.

-

Cook-Heilbron Synthesis: Discovered in 1947, this method is key for producing 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions[5][9]. The mechanism involves the nucleophilic attack of the amino group on the sulfur-containing reagent, followed by an intramolecular cyclization of the sulfur onto the nitrile carbon[5].

-

Gabriel Thiazole Synthesis: This method is used to prepare 2,5-disubstituted thiazoles. It involves the cyclization of an α-acylaminoketone using a powerful thiating agent like phosphorus pentasulfide (P₄S₁₀) at high temperatures[3][4][10].

The Modern Era and Future Outlook

Modern synthetic chemistry continually seeks to improve upon classical methods, focusing on efficiency, safety, and environmental impact ("green chemistry"). Thiazole synthesis has been a fertile ground for such innovations.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing side product formation[3][10].

-

Catalytic and Greener Conditions: Recent research has focused on developing catalytic versions of the Hantzsch synthesis, using heterogeneous catalysts like silica-supported tungstosilisic acid or copper silicate, which can be easily recovered and reused[2][11]. Solvent-free "grinding" methods and reactions in aqueous media have also been successfully developed, significantly reducing the environmental footprint of the synthesis[12][13].

-

Multi-Component Reactions (MCRs): Elegant one-pot procedures have been designed where three or more starting materials are combined to form complex thiazole derivatives in a single step, maximizing synthetic efficiency[11].

The thiazole ring, from its discovery in a vitamin to its synthesis on the benches of pioneers like Arthur Hantzsch, continues to be a molecule of immense scientific value. The foundational principles of its synthesis, grounded in the logic of nucleophilicity, electrophilicity, and the drive toward aromaticity, are as relevant today as they were over a century ago. By mastering these core concepts and embracing modern innovations, the next generation of scientists and drug developers will continue to unlock the vast potential of this remarkable heterocycle.

References

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Jurnal Sains Kesihatan Malaysia (Malaysian Journal of Health Sciences). [Link]

-

Cook–Heilbron thiazole synthesis. In Wikipedia. [Link]

-

Arthur Rudolf Hantzsch. In Wikipedia. [Link]

-

Thiazoles and Bisthiazoles. (2022-09-27). Encyclopedia.pub. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021-12-21). National Center for Biotechnology Information (PMC). [Link]

-

Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine. Britannica. [Link]

-

Hantzsch, Arthur Rudolf | Encyclopedia.com. [Link]

-

Clinical and Etiopathological Perspective of Vitamin B1 Hypersensitivity and an Example of a Desensitization Protocol. (2021-01-13). MDPI. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016-01-20). MDPI. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). YouTube. [Link]

-

The Discovery of Thiamin. ResearchGate. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2014-04-25). National Center for Biotechnology Information (PMC). [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022-11-20). Oriental Journal of Chemistry. [Link]

-

2-amino-4-methylthiazole. Organic Syntheses. [Link]

-

Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

-

The discovery of thiamin. (2012-11-26). PubMed. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. archives.ijper.org [archives.ijper.org]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of 2-chloro-5-(chloromethyl)thiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(chloromethyl)thiazole

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, certain intermediates emerge not merely as stepping stones, but as pivotal building blocks that unlock pathways to high-value active molecules. 2-chloro-5-(chloromethyl)thiazole is unequivocally one such compound. Its unique bifunctional nature, featuring two reactive chlorine atoms at distinct positions on a stable thiazole scaffold, renders it an exceptionally versatile precursor in both pharmaceutical and agrochemical industries. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its core physicochemical properties. We will move beyond simple data recitation to explain the causality behind its characteristics and provide practical, field-proven insights into its handling and application.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular structure. 2-chloro-5-(chloromethyl)thiazole is a halogenated heterocyclic compound.[1] Its structure is defined by a five-membered thiazole ring containing one sulfur and one nitrogen atom. This ring is substituted at the C2 position with a chlorine atom and at the C5 position with a chloromethyl group (-CH₂Cl).

Caption: Chemical structure of 2-chloro-5-(chloromethyl)thiazole.

This specific arrangement of atoms is registered under CAS Number 105827-91-6 .[2] The molecular formula is C₄H₃Cl₂NS , corresponding to a molecular weight of 168.04 g/mol .[3]

Core Physicochemical Characteristics

The physical state and properties of a compound dictate its handling, storage, and reaction conditions. 2-chloro-5-(chloromethyl)thiazole is typically a white to pale yellow crystalline solid or a colorless to light yellow liquid, a variability dependent on purity and ambient temperature.[1][2][4] Its low melting point means it can exist in either state in a typical laboratory environment.

For ease of reference, its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Cl₂NS | |

| Molecular Weight | 168.04 g/mol | [3] |

| Appearance | White to pale yellow solid or liquid | [1][2][5] |

| Melting Point | 29-35 °C | [2][6][7] |

| Boiling Point | ~268.6 °C (Predicted) | [2][8] |

| Density | ~1.503 g/cm³ | [2][5][9] |

| Flash Point | 116.3 °C | [2][5] |

| Refractive Index (n₂₀/D) | ~1.571 - 1.583 | [2][9] |

| Solubility | Soluble in methanol, toluene, chloroform, and other organic solvents; low solubility in water. | [1][9][10] |

| pKa (Predicted) | 0.19 ± 0.10 | [9] |

The low melting point (around 31°C) is a critical handling parameter.[2][8] It implies that on a warm day or with minor heating, the solid can turn into a liquid, which must be accounted for in storage and transfer protocols. The high boiling point suggests low volatility at room temperature, but distillation for purification must be conducted under vacuum to prevent thermal decomposition.

Spectroscopic Profile for Structural Verification

Confirmation of a compound's identity and purity is paramount. Spectroscopic methods provide a molecular fingerprint. For 2-chloro-5-(chloromethyl)thiazole, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

¹H NMR (in CDCl₃):

-

δ ~7.3 ppm (singlet, 1H): This signal corresponds to the single proton attached to the C4 position of the thiazole ring. Its singlet nature is due to the absence of adjacent protons.[11][12]

-

δ ~4.6 ppm (singlet, 2H): This signal represents the two protons of the chloromethyl (-CH₂Cl) group at the C5 position.[11][12] The singlet multiplicity indicates no coupling with other protons.

¹³C NMR (in CDCl₃):

-

δ ~152.6 ppm: Attributed to the C2 carbon, which is bonded to both the electronegative nitrogen and chlorine atoms.[11][12]

-

δ ~140.2 ppm: Corresponds to the C4 carbon of the thiazole ring.[11][12]

-

δ ~137.5 ppm: Assigned to the C5 carbon, which bears the chloromethyl substituent.[11][12]

-

δ ~37.1 ppm: Represents the carbon of the chloromethyl (-CH₂Cl) group.[11][12]

These distinct shifts provide an unambiguous method for confirming the compound's structure and are essential for in-process monitoring during synthesis to assess conversion.

Synthesis, Reactivity, and Stability

A. Common Synthetic Pathway

A frequently cited synthesis involves the chlorination of an isothiocyanate precursor.[2][12] The causality here is the electrophilic addition of chlorine across the double bond of the allyl group, followed by cyclization to form the stable thiazole ring.

Caption: Workflow for the synthesis of 2-chloro-5-(chloromethyl)thiazole.

B. Reactivity Profile

The molecule's utility stems from its dual reactivity. The chlorine on the chloromethyl group is an aliphatic halogen, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This is the primary site for introducing diverse functional groups. The chlorine at the C2 position is an aromatic halogen, which is significantly less reactive but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.[12] This differential reactivity allows for selective, stepwise functionalization, a highly desirable trait in multi-step synthesis.

C. Stability and Storage

2-chloro-5-(chloromethyl)thiazole is stable under recommended storage conditions: in a dark place, under an inert atmosphere, at 2-8°C.[11][9] It is incompatible with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions. Hazardous decomposition products upon combustion include toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.

Keystone Applications in Synthesis

The strategic value of 2-chloro-5-(chloromethyl)thiazole is best illustrated by its role as a crucial intermediate for high-profile active ingredients.

-

Pharmaceuticals: It is a key building block in the synthesis of Ritonavir , a protease inhibitor used to treat HIV/AIDS.[2][11][13]

-

Agrochemicals: It is indispensable for producing neonicotinoid insecticides like Thiamethoxam and Clothianidin .[2][4][11]

Caption: Role as a pivotal intermediate in major industries.

Safety, Handling, and Hazard Management

As a highly reactive and biologically active precursor, stringent safety protocols are mandatory when handling 2-chloro-5-(chloromethyl)thiazole.

-

Hazard Classification: It is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[6][14][15] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[16] All handling should occur in a well-ventilated area or a chemical fume hood.[16]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[16]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Appendix: Validated Experimental Protocols

Protocol 7.1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

-

Methodology:

-

Calibrate the DSC instrument using an indium standard.

-

Accurately weigh 1-3 mg of 2-chloro-5-(chloromethyl)thiazole into a hermetically sealed aluminum pan.

-

Place an empty, sealed aluminum pan on the reference side.

-

Equilibrate the system at 0°C.

-

Ramp the temperature from 0°C to 50°C at a rate of 5°C/min under a nitrogen atmosphere.

-

Record the heat flow versus temperature. The onset temperature of the primary endothermic peak is reported as the melting point.

-

-

Self-Validation: The sharpness of the peak provides an indication of purity. A broad peak suggests the presence of impurities.

Protocol 7.2: Purity Assessment by Gas Chromatography (GC)

-

Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Purity is determined by the relative area of the main peak.

-

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of 2-chloro-5-(chloromethyl)thiazole in a suitable solvent like dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Split mode (e.g., 50:1 split ratio) at 250°C.

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

-

Inject 1 µL of the prepared sample.

-

Integrate the resulting chromatogram. Calculate the area percentage of the main peak to determine purity.

-

-

Trustworthiness: The protocol's reliability is ensured by running a solvent blank to check for system contamination and using an internal standard for quantitative analysis if required. The method is self-validating as the appearance of unexpected peaks would immediately indicate impurities or degradation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-(chloromethyl)

- Hailan Chem. 2-Chloro-5-chloromethylthiazole 105827-91-6.

- AK Scientific, Inc.

- TCI EUROPE N.V. (2025). C3295 - 2-Chloro-5-(chloromethyl)

- Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- ChemicalBook. (2025). 2-Chloro-5-chloromethylthiazole 105827-91-6.

- Quinoline. 2-Chloro-5-(chloromethyl)thiazole.

- MSDS of 2-Chloro-5-(chloromethyl)thiazole. (2013).

- Google Patents. (EP1031566A1). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- ECHEMI. (2019). 2-Chloro-5-(chloromethyl)

- AdipoGen Life Sciences. 2-Chloro-5-(chloromethyl)thiazole | CAS 105827-91-6.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-chloromethylthiazole.

- Georganics Ltd. (2011). SAFETY DATA SHEET 2-CHLORO-5-CHLOROMETHYL THIAZOLE.

- IndiaMART. 2-Chloro-5-chloromethyl thiazole, 25kg.

- Pharmaffiliates. 2-Chloro-5-(chloromethyl)thiazole | CAS No : 105827-91-6.

- Chemball. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT.

- Chemsrc. (2025). 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6.

- PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179.

- Guidechem. 2-Chloro-5-chloromethylthiazole 105827-91-6 wiki.

- ECHEMI. 105827-91-6, 2-Chloro-5-(chloromethyl)thiazole Formula.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 9. hailan-chem.com [hailan-chem.com]

- 10. adipogen.com [adipogen.com]

- 11. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. capotchem.cn [capotchem.cn]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. georganics.sk [georganics.sk]

The Thiazole Moiety: A Cornerstone of Bioactivity in Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring and vital structural motif in a vast array of natural products. Its unique electronic properties and ability to engage in diverse non-covalent interactions have positioned it as a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive exploration of the biological significance of the thiazole moiety in natural products. We will delve into its diverse pharmacological activities, elucidate key mechanisms of action, dissect its biosynthetic origins, and analyze structure-activity relationships. Furthermore, this guide will furnish detailed experimental protocols for assessing the biological activity of thiazole-containing compounds, aiming to empower researchers in the discovery and development of novel therapeutics.

The Thiazole Ring: A Privileged Scaffold in Nature's Arsenal

The thiazole ring's prevalence in biologically active natural products is no coincidence. Its aromatic nature, coupled with the presence of both a sulfur and a nitrogen atom, imparts a unique set of physicochemical properties.[1][2] The lone pair of electrons on the nitrogen atom allows for protonation and hydrogen bonding, while the sulfur atom can participate in various interactions.[1] This electronic configuration makes the thiazole ring an excellent bioisostere for other aromatic systems and enables it to serve as a key recognition element for biological targets.

A Spectrum of Biological Activities: Thiazole Natural Products in Action

Natural products featuring the thiazole moiety exhibit a remarkable breadth of pharmacological activities. This section will explore some of the most significant therapeutic areas where these compounds have made an impact.

Anticancer Activity: Disrupting Malignant Processes

The thiazole ring is a hallmark of numerous potent anticancer natural products. These compounds employ a variety of mechanisms to thwart cancer cell proliferation and survival.

One of the most well-studied classes of thiazole-containing anticancer agents is the epothilones , produced by the myxobacterium Sorangium cellulosum.[3][4] Epothilones, such as Epothilone B, are potent microtubule stabilizers.[5][6] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[7] The FDA-approved drug Ixabepilone is a semi-synthetic analog of epothilone B used in the treatment of metastatic breast cancer.[3][4]

Many marine organisms are a prolific source of cytotoxic thiazole-containing peptides.[7] These compounds often exhibit potent activity against various cancer cell lines. A selection of these marine-derived natural products and their reported cytotoxicities are presented in Table 1.

Table 1: Cytotoxicity of Selected Thiazole-Containing Marine Natural Products

| Natural Product | Source Organism | Cancer Cell Line(s) | Reported IC50 |

| Ulithiacyclamide | Lissoclinum patella (Ascidian) | KB | 35 ng/mL[8] |

| Ulithiacyclamide B | Lissoclinum patella (Ascidian) | KB | 17 ng/mL[8] |

| Bistratamides M & N | Ascidian | A-549, MDA-MB-231, HT-29, PSN1 | Moderate cytotoxicity[7] |

| Thiasporine A | Actinomycetospora chlora (Marine Actinomycete) | H2122 (Non-small-cell lung cancer) | 5.4 µM[9] |

| Obyanamide | Lyngbya confervoides (Cyanobacterium) | KB | 0.9 µM[10] |

| Guineamide B | Lyngbya majuscula (Cyanobacterium) | Mouse neuroblastoma | 15 µM[10] |

Antimicrobial Activity: Combating Infectious Agents

The thiazole moiety is also a key component of many natural products with potent antimicrobial properties. These compounds target essential bacterial processes, offering potential solutions to the growing challenge of antibiotic resistance.

Several thiazole-containing antibiotics function by inhibiting bacterial DNA replication. They achieve this by targeting DNA gyrase and topoisomerase IV, two essential enzymes involved in managing DNA topology.[2] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Another critical target for thiazole-based antimicrobials is the protein FtsZ.[11] FtsZ is a homolog of eukaryotic tubulin and plays a central role in bacterial cell division by forming the Z-ring at the site of septation. Thiazole derivatives have been shown to disrupt the dynamic assembly of FtsZ, leading to an elongated bacterial cell morphology and inhibition of cell division.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Thiazole-containing natural products have demonstrated significant anti-inflammatory potential by targeting key enzymes in the inflammatory cascade. The arachidonic acid pathway, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), is a major driver of inflammation. Several thiazole derivatives have been shown to inhibit COX-2 and 5-LOX, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Biosynthesis of the Thiazole Ring: Nature's Intricate Chemistry

The biosynthesis of the thiazole ring in natural products is a fascinating example of nature's enzymatic ingenuity. While the specific pathways can vary between organisms, a common theme is the utilization of amino acids as primary building blocks.

In many bacteria, the biosynthesis of the thiazole moiety of thiamine (Vitamin B1) involves a complex interplay of several enzymes.[12] The process begins with the adenylation of the sulfur carrier protein ThiS by the enzyme ThiF. A NifS-like protein then transfers sulfur from cysteine to the ThiS-acyl-adenylate. Concurrently, the enzyme ThiO oxidizes glycine. Finally, ThiG catalyzes the cyclization reaction to form the thiazole phosphate ring.[12][13]

Caption: Prokaryotic biosynthesis of the thiazole ring.

In eukaryotes, such as Saccharomyces cerevisiae, the biosynthesis of the thiazole moiety follows a different route, with the enzyme THI4 playing a central role.[1] This pathway utilizes nicotinamide adenine dinucleotide (NAD) and glycine as precursors.

Structure-Activity Relationships: Fine-Tuning Biological Potency

The biological activity of thiazole-containing natural products is intricately linked to their chemical structure. Modifications to the thiazole ring or its substituents can have a profound impact on potency and selectivity.

For antimicrobial thiazole derivatives, the nature and position of substituents on the thiazole ring and any appended aromatic systems are critical. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole can enhance antibacterial activity.[13] Similarly, the type of linker used to connect the thiazole to other heterocyclic moieties can influence the overall antimicrobial spectrum.[3][5]

In the context of anticancer activity, the substitution pattern on the thiazole ring of tubulin inhibitors can affect their binding affinity and efficacy. For thiazole-naphthalene derivatives, an ethoxy group at the para position of a phenyl ring attached to the thiazole was found to be optimal for antiproliferative activity.[8] Conversely, the introduction of bulky acyl groups on the aminothiazole moiety generally leads to a decrease in activity.[8]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To evaluate the anticancer potential of thiazole-containing natural products, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials

-

96-well flat-bottom sterile plates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compound (thiazole-containing natural product) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in complete medium. The final concentration of the solvent should not exceed 0.5% to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.

-

Include vehicle control (medium with the same concentration of solvent) and untreated control (medium only) wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Caption: Workflow for the MTT cytotoxicity assay.

Thiazole-Containing Natural Products and Signaling Pathways: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers, making it an attractive target for anticancer drug development. Several thiazole-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.

These inhibitors can act at different nodes within the pathway. Some directly inhibit the kinase activity of PI3K, preventing the phosphorylation of PIP2 to PIP3. Others may target mTOR, a downstream effector of Akt, thereby blocking protein synthesis and cell growth. The ability of thiazole derivatives to dually inhibit PI3K and mTOR is a particularly promising therapeutic strategy.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Conclusion and Future Perspectives

The thiazole moiety is undeniably a cornerstone of biological activity in the realm of natural products. Its presence in a diverse range of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties underscores its significance as a privileged scaffold for drug discovery. A thorough understanding of the mechanisms of action, biosynthetic pathways, and structure-activity relationships of thiazole-containing natural products is paramount for the rational design of novel and more effective therapeutic agents.

Future research in this field should focus on several key areas. The continued exploration of underexplored ecological niches, particularly marine environments, is likely to yield novel thiazole-containing natural products with unique biological activities. Advances in synthetic chemistry will enable the creation of more diverse and complex thiazole libraries for high-throughput screening. Furthermore, a deeper understanding of the specific molecular targets of these compounds and their interactions will facilitate the development of more selective and less toxic drugs. The integration of computational modeling and experimental validation will undoubtedly accelerate the journey of thiazole-based natural products from discovery to clinical application.

References

-

Epothilones as Natural Compounds for Novel Anticancer Drugs Development. International Journal of Molecular Sciences. [Link]

-

Epothilone - Wikipedia. Wikipedia. [Link]

-

Epothilones: Mechanism of Action and Biologic Activity. Journal of Clinical Oncology. [Link]

-